Cas no 2093478-69-2 ((3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid)
(3S)-3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, as a but-2-enedioic acid salt, is a chiral tertiary amine derivative with potential pharmacological relevance. The compound features a stereocenter at the 3-position, contributing to its enantioselective interactions in biological systems. The presence of a 4-chlorophenyl and pyridinyl moiety enhances its binding affinity to certain receptor targets, while the dimethylamine group improves solubility and bioavailability. The but-2-enedioic acid counterion ensures stability and facilitates crystalline formation, aiding in purification and formulation. This combination of structural features makes it a candidate for further investigation in medicinal chemistry applications, particularly where selective modulation of biological pathways is desired. The salt form also offers improved handling characteristics compared to the free base.
2093478-69-2 structure
Product Name:(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
CAS No:2093478-69-2
MF:C20H23ClN2O4
MW:390.860624551773
CID:5173979
PubChem ID:16667442
Update Time:2025-10-29
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Chemical and Physical Properties
Names and Identifiers
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- S-(+)-Chlorpheniramine maleate salt
- Z1556047556
- (Z)-but-2-enedioic acid,(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- [(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine; but-2-enedioic acid
- (3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
-
- Inchi: 1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1
- InChI Key: DBAKFASWICGISY-YAKGRJRBSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C.OC(/C=C/C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 368
- Topological Polar Surface Area: 90.7
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-123802-0.05g |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 0.05g |
$628.0 | 2023-07-07 | ||
| Enamine | EN300-123802-0.1g |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 0.1g |
$757.0 | 2023-07-07 | ||
| Enamine | EN300-123802-50mg |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 50mg |
$628.0 | 2023-10-02 | ||
| Enamine | EN300-123802-100mg |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 100mg |
$757.0 | 2023-10-02 |
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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